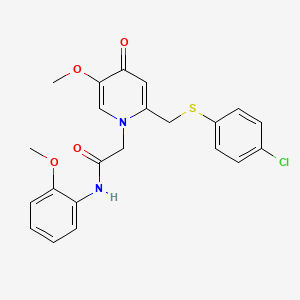

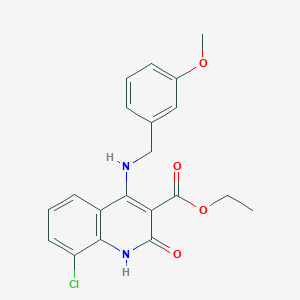

![molecular formula C16H12ClFN4O4S B2366851 N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide CAS No. 860650-12-0](/img/structure/B2366851.png)

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

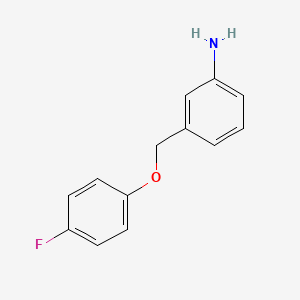

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains phenyl groups, which are aromatic rings of six carbon atoms, attached to the pyrrole ring. One of the phenyl groups is substituted with a fluorine atom, and the other is substituted with a nitro group and a chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the substituted phenyl groups. The electron-donating effects of the nitrogen in the pyrrole ring and the electron-withdrawing effects of the nitro, chloro, and fluoro substituents on the phenyl rings would be significant structural features .Chemical Reactions Analysis

Pyrrole and phenyl rings are both aromatic and thus relatively stable, but they can undergo reactions at their positions of highest electron density. For pyrrole, this is at the carbon atoms, and for phenyl groups, this is generally at the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The different substituents would influence its polarity, and thus its solubility in different solvents .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfamides, including compounds structurally related to N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. One study synthesized novel sulfamides and tested their inhibitory effects on human carbonic anhydrase isoenzymes I and II, finding micro-submicromolar range inhibition constants (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Synthesis and Characterization of Novel Compounds

Another research aspect involves the synthesis and characterization of new cyclic sulfamides linked to tetrathiafulvalene. These compounds have been studied for their electron donor ability and detailed DFT (Density Functional Theory) study of electronic properties (Hanane, Abbaz, Bendjeddou, & Villemin, 2018).

Antimicrobial Activity

Research on N-substituted pyrrolin-2-ones, which share structural characteristics with the compound , has been conducted to explore their antimicrobial properties. These compounds have shown promising results in terms of antimicrobial, anti-inflammatory, and antifungal properties (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMREDFLSQXBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

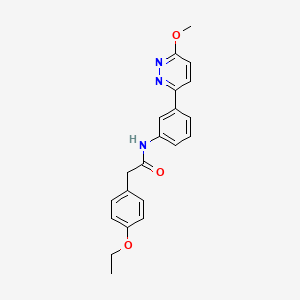

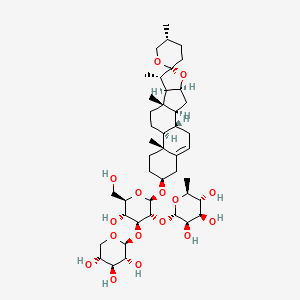

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

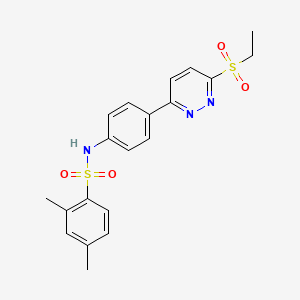

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

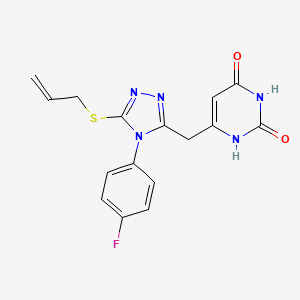

![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)

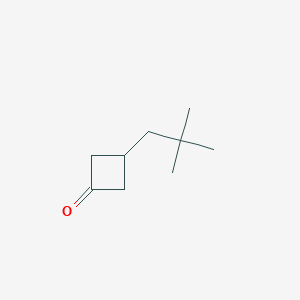

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

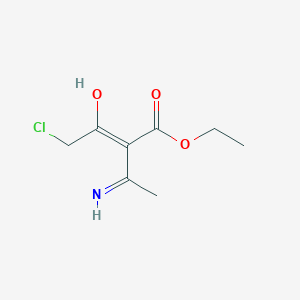

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)